Dimdazenil is classified under the category of psychoactive substances, specifically targeting the GABAA receptor system. It is synthesized through chemical processes that involve specific organic reactions, which are detailed in subsequent sections. The compound's classification as a partial agonist implies that it activates the receptor but does so with less efficacy than full agonists, making it a candidate for conditions where modulation rather than full activation is desired .
The synthesis of Dimdazenil involves several steps that typically include the formation of key intermediates through well-established organic reactions. Although specific synthetic routes for Dimdazenil were not detailed in the search results, similar compounds often utilize methods such as:
For example, compounds related to Dimdazenil may be synthesized using amino acids or other derivatives that undergo transformations leading to the desired heterocyclic structures .
The molecular structure of Dimdazenil is characterized by its specific arrangement of atoms, which defines its interaction with biological targets. While exact structural data was not provided in the search results, compounds in this class typically feature:
The precise molecular formula and structural representation would require further analysis through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.
Dimdazenil undergoes various chemical reactions that can influence its pharmacological profile. Typical reactions for compounds in this category may include:
Understanding these reactions is essential for predicting how Dimdazenil behaves in biological systems and how it can be optimized for therapeutic use .
Dimdazenil functions primarily as a partial positive allosteric modulator at the GABAA receptor. This means it binds to a site distinct from the active site and enhances the effect of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain. The mechanism can be summarized as follows:
While specific physical properties such as melting point, boiling point, and solubility were not detailed in the search results, typical analyses for compounds like Dimdazenil would include:
Chemical properties would include reactivity profiles with common reagents used in pharmaceutical synthesis .
Dimdazenil's primary application lies within pharmacology, particularly in treating sleep disorders such as insomnia. Its development aims to provide an alternative treatment option that minimizes adverse effects commonly associated with traditional sleep medications. Additionally, ongoing research may explore its potential in other areas such as anxiety management or neuroprotection due to its action on GABAA receptors .
Dimdazenil (EVT201) is a partial positive allosteric modulator (PAM) targeting the benzodiazepine binding site of GABAA receptors, which are pentameric ligand-gated chloride channels mediating fast inhibitory neurotransmission in the CNS. These receptors consist of multiple subunits (19 identified in humans), with the most common synaptic isoform being α1β2γ2 (2α:2β:1γ stoichiometry) [1] [6]. The benzodiazepine site is located at the extracellular α/γ subunit interface, where Dimdazenil binds to enhance GABA-induced chloride influx [4] [8].
Cryo-EM studies of homologous GABAA receptors reveal that binding at this interface stabilizes the "agonist-bound" conformation, increasing the channel opening frequency upon GABA binding [4] [10]. Dimdazenil's imidazopyridine structure allows T-shaped π-stacking interactions with conserved residues: α1-Tyr210, γ2-Phe77, and γ2-Tyr58. Hydrogen bonds with α1-Ser205 and α1-Thr207 further anchor the ligand, explaining its nanomolar affinity [4] [8]. Unlike full agonists (e.g., zolpidem), Dimdazenil exhibits moderate efficacy (50–70% of maximal GABA response) due to weaker perturbation of the transmembrane domain, limiting chloride current amplification [2] [3].
Table 1: Binding Characteristics of Dimdazenil at GABAA Receptor Subtypes
Parameter | α1βγ2 | α2βγ2 | α3βγ2 | α5βγ2 | |
---|---|---|---|---|---|
Binding affinity (Ki, nM) | 29.6 | 160 | 380 | >10,000 | [7] |
Modulation at 100 nM (%) | 180 | 132 | 121 | NS | [3] |
Key Interacting Residues | α1-S205, α1-T207, γ2-F77 | α2-S205, γ2-F77 | α3-S205, γ2-F77 | α5-S205, γ2-F77 | [4] [8] |
NS: No significant modulation
Partial PAMs like Dimdazenil occupy the benzodiazepine site but induce submaximal potentiation of GABA-evoked currents. In recombinant α1β2γ2 receptors, Dimdazenil enhances chloride currents by 60–80% compared to 150–200% achieved by full PAMs like triazolam or zolpidem [3] [10]. This ceiling effect arises from distinct conformational changes:
Functionally, this translates to reduced maximal potentiation (Emax = 70% in cortical neurons) while preserving receptor sensitivity to endogenous GABA [3]. Consequently, Dimdazenil maintains sleep-promoting effects in insomnia patients without suppressing REM sleep or inducing next-day cognitive impairment—common drawbacks of full PAMs [2] [3].
Dimdazenil shows preferential but not absolute selectivity for α1-containing receptors, with affinity 5-fold higher for α1βγ2 than α2βγ2 and 13-fold higher than α3βγ2 [7]. This contrasts with classical benzodiazepines (e.g., diazepam) that non-selectively modulate all α-subtypes [6] [8]. Molecular determinants include:
Table 2: Functional Effects of Subunit-Selective Modulation
Subtype | Expression Site | Physiological Role | Dimdazenil Efficacy | |
---|---|---|---|---|
α1βγ2 | Synaptic (widely distributed) | Sedation, anterograde amnesia | Moderate (Emax 70–80%) | [1] [6] |
α2βγ2 | Synaptic (limbic system) | Anxiolysis, muscle relaxation | Low (Emax 40–50%) | [7] [10] |
α3βγ2 | Synaptic (reticular system) | Autonomic control | Low (Emax 30–40%) | [7] |
α5βγ2 | Extrasynaptic (hippocampus) | Tonic inhibition, memory | Negligible | [1] [5] |
The α1 selectivity underlies Dimdazenil's hypnotic effects with minimal anxiolytic or myorelaxant actions [3] [10]. Crucially, its lack of activity at α5-containing receptors—which regulate hippocampal memory formation—likely avoids cognitive disturbances seen with non-selective PAMs [5] [7].
Kinetic profiling reveals rapid association (kon = 2.5 × 106 M−1s−1) and moderate dissociation (koff = 0.18 s−1) rates at α1βγ2 receptors [2] [3]. This translates to:
Table 3: Pharmacokinetic/Pharmacodynamic Parameters of Dimdazenil
Parameter | Value | Method | Significance | |
---|---|---|---|---|
Tmax | 0.5–1.5 h | Phase I PK in humans | Rapid brain penetration | [2] |
t1/2 | 3.50–4.32 h | Plasma elimination | Minimal next-day residual effects | [2] |
Receptor Occupancy (t=8h) | <10% | PET imaging (rat cortex) | Low risk of rebound insomnia | [3] |
GABA EC50 Shift | 2.1-fold (vs. 5-fold for zolpidem) | Electrophysiology (HEK293) | Preserved physiological GABA sensitivity | [3] [10] |
Metabolite Ro46-1927 exhibits 30% parent activity but shows no relevant accumulation during repeated dosing, ensuring consistent modulation kinetics [2]. Food delays Tmax by 40 minutes without altering overall exposure (AUC), suggesting delayed gastric absorption without efficacy impact [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1